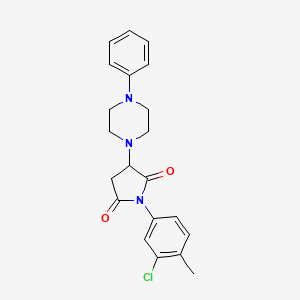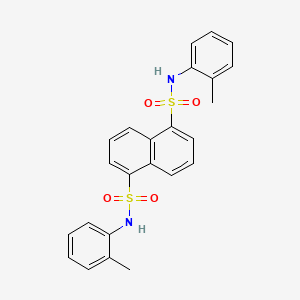
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide, also known as GSK-J4, is a chemical compound that has been extensively studied in the field of epigenetics. It is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in regulating gene expression.
作用機序
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide works by binding to the active site of LSD1 and inhibiting its enzymatic activity. LSD1 is a histone demethylase that removes methyl groups from lysine residues on histone proteins, which can result in changes in gene expression. By inhibiting LSD1, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide can alter gene expression patterns and affect various biological processes.
Biochemical and Physiological Effects
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to induce apoptosis and inhibit cell proliferation. In leukemia cells, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to induce differentiation and inhibit self-renewal. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide in lab experiments is its specificity for LSD1. This allows researchers to investigate the role of LSD1 in various biological processes without affecting other histone demethylases. However, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide. One area of interest is the development of more potent and selective LSD1 inhibitors. Another area of interest is the investigation of the role of LSD1 in other biological processes, such as metabolism and aging. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide could be used in combination with other drugs to enhance their efficacy in treating various diseases.
合成法
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide can be synthesized using a multistep process that involves the reaction of 4-hydroxybenzoic acid with 1,3-dioxo-octahydro-2H-isoindole-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting compound is then treated with hydroxylamine hydrochloride and sodium acetate to yield N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide.
科学的研究の応用
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been widely used in scientific research to investigate the role of LSD1 in various biological processes. It has been shown to inhibit the growth of cancer cells and induce differentiation in leukemia cells. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has also been used to study the role of LSD1 in neural development and synaptic plasticity. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been used in the field of immunology to investigate the role of LSD1 in regulating the immune response.
特性
IUPAC Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-10-7-5-9(6-8-10)13(19)16-17-14(20)11-3-1-2-4-12(11)15(17)21/h5-8,11-12,18H,1-4H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXOLYDEFHKNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-hydroxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)

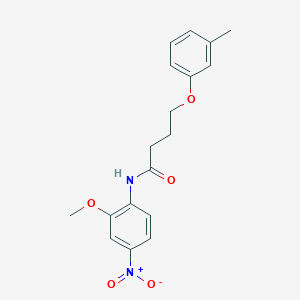
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)
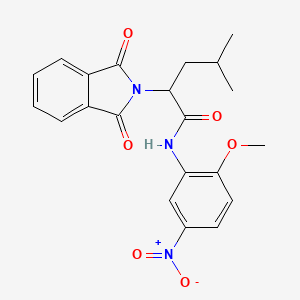
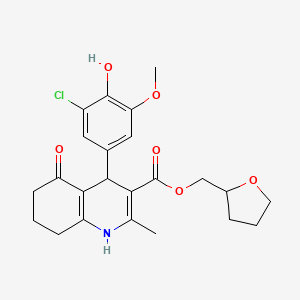

![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)
